molecular formula C10H21NOS B14658372 S-Propyl dipropan-2-ylcarbamothioate CAS No. 51893-18-6

S-Propyl dipropan-2-ylcarbamothioate

Cat. No.: B14658372
CAS No.: 51893-18-6
M. Wt: 203.35 g/mol
InChI Key: DLCUBZPWWQNAAF-UHFFFAOYSA-N
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Description

S-Propyl dipropan-2-ylcarbamothioate (CAS: 1929-77-7), also known as vernolate, is a thiocarbamate herbicide classified under the carbamothioic acid derivatives. Its IUPAC name is S-propyl dipropylcarbamothioate, with the molecular formula C10H21NOS . Vernolate functions as a pre-emergent herbicide, primarily used to control grassy and broadleaf weeds in crops such as soybeans, peanuts, and vegetables. Its mechanism involves inhibiting lipid biosynthesis and disrupting cell membrane formation in germinating weeds .

Properties

CAS No.

51893-18-6

Molecular Formula

C10H21NOS

Molecular Weight

203.35 g/mol

IUPAC Name

S-propyl N,N-di(propan-2-yl)carbamothioate

InChI

InChI=1S/C10H21NOS/c1-6-7-13-10(12)11(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3

InChI Key

DLCUBZPWWQNAAF-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=O)N(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Propyl dipropan-2-ylcarbamothioate typically involves the reaction of dipropylamine with carbon disulfide to form dipropylthiocarbamic acid , which is then esterified with propyl alcohol to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: S-Propyl dipropan-2-ylcarbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted carbamothioates.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Thiocarbamate Herbicides

Thiocarbamate herbicides share a common backbone of carbamothioic acid esters but differ in alkyl substituents, which influence their physicochemical properties, efficacy, and environmental behavior. Below is a detailed comparison:

Structural and Functional Differences

Compound Name Molecular Formula CAS Number Key Substituents Primary Use
S-Propyl dipropylcarbamothioate (vernolate) C10H21NOS 1929-77-7 S-propyl, N,N-dipropyl Pre-emergent herbicide for legumes and vegetables
S-Propyl butylethylcarbamothioate (pebulate) C10H21NOS 1114-71-2 S-propyl, N-butyl-N-ethyl Soil-applied herbicide for sugar beets and tobacco
S-Ethyl hexahydro-1H-azepine-1-carbothioate (molinate) C9H17NOS 2212-67-1 S-ethyl, hexahydroazepine ring Rice field herbicide targeting barnyard grass
Key Observations:

Alkyl Chain Influence: Vernolate’s N,N-dipropyl groups provide moderate lipophilicity, balancing soil adsorption and volatility. Molinate’s hexahydroazepine ring improves water solubility, making it suitable for flooded rice fields .

Application Specificity: Vernolate and pebulate are used in upland crops, whereas molinate’s ring structure suits aquatic environments. The S-propyl group in vernolate and pebulate reduces phytotoxicity to crops like soybeans compared to S-ethyl analogs .

Physicochemical and Environmental Properties

Property Vernolate Pebulate Molinate
Water Solubility (mg/L) 90 (moderate) 60 (low) 880 (high)
Vapor Pressure (mPa) 1.2 0.8 3.4
Soil Half-Life (days) 20–30 30–45 10–15
Discussion:
  • Volatility: Vernolate’s intermediate vapor pressure reduces off-target movement compared to molinate .
  • Degradation : Molinate’s shorter half-life aligns with its use in rotational rice systems, minimizing carryover .

Research Findings and Agricultural Implications

Selectivity: Vernolate’s dipropyl groups reduce toxicity to legumes, while pebulate’s butyl-ethyl chain enhances activity against deeper-rooted weeds .

Environmental Impact: Molinate’s high solubility necessitates careful water management to prevent aquatic toxicity, unlike vernolate and pebulate, which bind more tightly to soil .

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